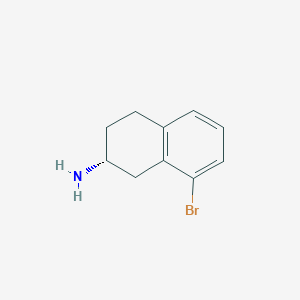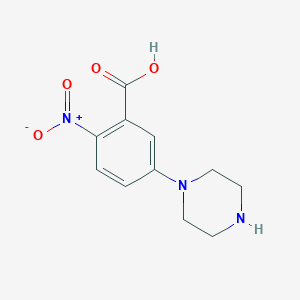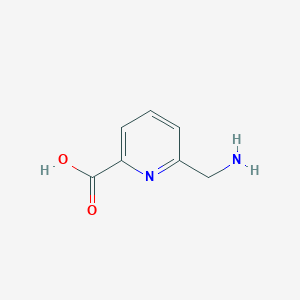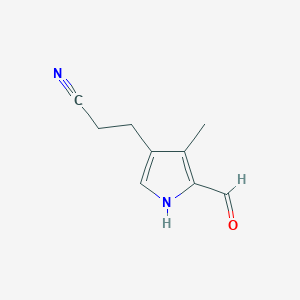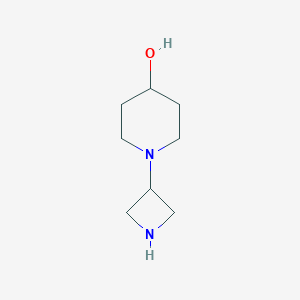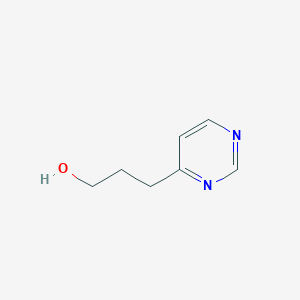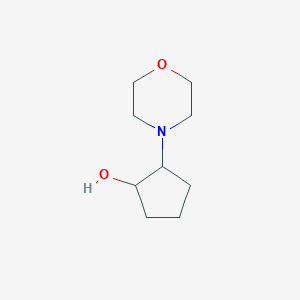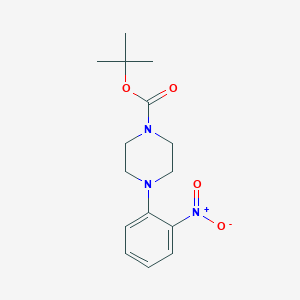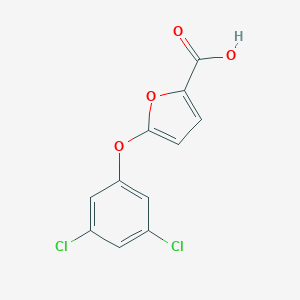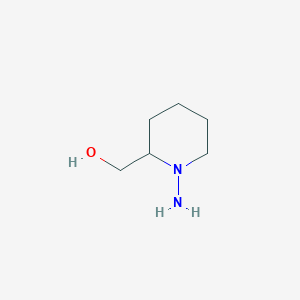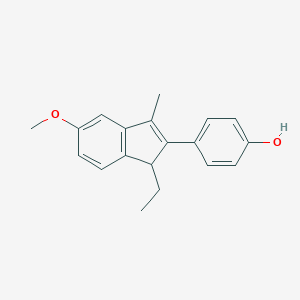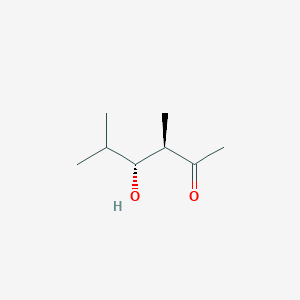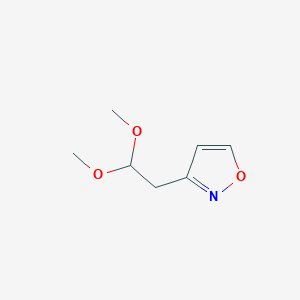
3-(2,2-Dimethoxyethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethoxyethyl)isoxazole, also known as DMXAA, is a synthetic compound that has gained attention in the scientific community for its potential anti-tumor properties. It was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 3-(2,2-Dimethoxyethyl)isoxazole is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which are proteins that play a key role in the immune response. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to induce fever and increase vascular permeability. It has also been shown to activate the coagulation system and increase platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2,2-Dimethoxyethyl)isoxazole for lab experiments is its potential as a tool for studying the immune response and cytokine production. However, this compound is known to have low solubility in water and can be difficult to work with in some experimental settings. Additionally, this compound has been shown to have variable efficacy in different tumor models, which can make it challenging to use as a consistent research tool.
Direcciones Futuras
There are several potential future directions for research on 3-(2,2-Dimethoxyethyl)isoxazole. One area of interest is the development of new formulations or delivery methods to improve its solubility and efficacy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in combination with other cancer treatments. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
3-(2,2-Dimethoxyethyl)isoxazole can be synthesized through a multi-step process starting with the reaction of 2,2-dimethoxyethanol with hydroxylamine hydrochloride to form N-(2,2-dimethoxyethyl)hydroxylamine. This compound is then reacted with ethyl chloroformate to form N-(2,2-dimethoxyethyl)carbamate, which is then cyclized with sodium methoxide to form this compound.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethoxyethyl)isoxazole has been studied extensively for its potential anti-tumor properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit the growth of various types of tumors, including lung, breast, and colon cancers. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination with these treatments.
Propiedades
Número CAS |
170648-44-9 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-(2,2-dimethoxyethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NO3/c1-9-7(10-2)5-6-3-4-11-8-6/h3-4,7H,5H2,1-2H3 |
Clave InChI |
NHIOWRHXBZXQIH-UHFFFAOYSA-N |
SMILES |
COC(CC1=NOC=C1)OC |
SMILES canónico |
COC(CC1=NOC=C1)OC |
Sinónimos |
Isoxazole, 3-(2,2-dimethoxyethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



